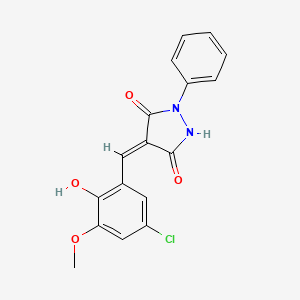
1-isonicotinoyl-4-(4-methoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isonicotinoyl-4-(4-methoxybenzoyl)piperazine, commonly known as INMP, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. INMP is a piperazine derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of INMP is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in bacterial, viral, and fungal growth. Additionally, INMP has been shown to modulate the immune response, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
INMP has been shown to exhibit a range of biochemical and physiological effects, including inhibition of bacterial, viral, and fungal growth, modulation of the immune response, and antioxidant and anti-inflammatory effects. Additionally, INMP has been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
INMP has several advantages for use in laboratory experiments, including its broad-spectrum antimicrobial activity and its ability to modulate the immune response. However, its solubility and stability can be limited, which may make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on INMP. One area of focus could be the development of new antibiotics and antiviral drugs based on INMP's antibacterial and antiviral properties. Additionally, further research could be conducted to explore the potential of INMP in the treatment of neurodegenerative diseases and other inflammatory conditions. Finally, the development of new synthetic methods for INMP could improve its solubility and stability, making it more suitable for use in laboratory experiments.
Métodos De Síntesis
INMP can be synthesized using a variety of methods, including the reaction of 4-methoxybenzoyl chloride with isonicotinic acid and piperazine. The resulting compound can be purified using various techniques, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
INMP has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antibiotics and antiviral drugs. Additionally, INMP has been shown to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
(4-methoxyphenyl)-[4-(pyridine-4-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-24-16-4-2-14(3-5-16)17(22)20-10-12-21(13-11-20)18(23)15-6-8-19-9-7-15/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUCRYMBHQUWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide](/img/structure/B5741254.png)
![N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5741259.png)

![2-[(4-isopropylbenzyl)(propyl)amino]ethanol](/img/structure/B5741272.png)

![ethyl 2-[(phenoxyacetyl)amino]benzoate](/img/structure/B5741277.png)

![1-[(3,4-dimethylphenoxy)acetyl]azepane](/img/structure/B5741305.png)

![N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5741317.png)
![N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5741323.png)
